3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile
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Overview
Description
3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the reaction of dichloroacetyl chloride with 2,2-dimethylcyclopropane-1-carbonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group or even to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or simpler acetyl derivatives.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to modify cellular pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dichloroacetyl)-2,2-dimethyl-4-ethyl-1,3-oxazolidine
- 3-(Dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine
- Dichloroacetic acid
Uniqueness
3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile is unique due to its cyclopropane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions .
Properties
CAS No. |
343868-18-8 |
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Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
3-(2,2-dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2)4(3-11)5(8)6(12)7(9)10/h4-5,7H,1-2H3 |
InChI Key |
BNNSMALUSUXBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)C(Cl)Cl)C#N)C |
Origin of Product |
United States |
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